molecular formula C16H18O3 B14657401 1-(Benzyloxy)-3-phenoxypropan-2-ol CAS No. 50610-95-2

1-(Benzyloxy)-3-phenoxypropan-2-ol

Cat. No.: B14657401
CAS No.: 50610-95-2
M. Wt: 258.31 g/mol
InChI Key: LMGLEIAYFYAJGL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-phenoxypropan-2-ol is a chemical compound of interest in organic synthesis and materials science research. This molecule features both benzyloxy and phenoxy ether groups attached to a propan-2-ol core, a structural motif found in various specialty chemicals . Compounds with similar ether and alcohol functional groups are frequently investigated as intermediates or building blocks in the synthesis of more complex molecules, such as polymers and potential pharmaceutical agents . The presence of multiple ether linkages and an alcohol group makes this compound a potential candidate for research into solvents, plasticizers, and ligand design. This product is intended for research and development purposes in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

50610-95-2

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-phenoxy-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C16H18O3/c17-15(13-19-16-9-5-2-6-10-16)12-18-11-14-7-3-1-4-8-14/h1-10,15,17H,11-13H2

InChI Key

LMGLEIAYFYAJGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(COC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 3-phenoxypropan-2-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-3-phenoxypropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-3-phenoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and phenoxy groups can interact with various enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 1-(benzyloxy)-3-phenoxypropan-2-ol, highlighting substituent variations and their molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
1-((2,4-Dichlorophenethyl)Amino)-3-phenoxypropan-2-ol C₁₇H₁₇Cl₂NO₂ 338.23 2,4-Dichlorophenethylamino group at 1-position Exhibits potent antimicrobial activity against Pseudomonas aeruginosa via membrane damage .
1-(3-Benzyl-2-imino-benzimidazol-1-yl)-3-(3,5-difluorophenoxy)propan-2-ol (7) C₂₃H₂₀F₂N₂O₂ 410.41 Benzimidazol-1-yl and 3,5-difluorophenoxy groups Purity >98%; LCMS (m/z=410 [M+H]+) .
1-[4-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol C₁₉H₂₅NO₃ 315.41 Isopropylamino and 4-benzyloxy-phenoxy groups EINECS 260-792-0; potential β-blocker analog .
1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol C₁₇H₁₇F₃O₅S 390.37 Benzylsulfonyl and 4-(trifluoromethoxy)phenoxy groups CAS 1186107-72-1; sulfonyl group enhances electrophilicity .
1-Butoxy-3-(phenylmethoxy)propan-2-ol C₁₄H₂₂O₃ 238.32 Butoxy and phenylmethoxy groups EINECS 289-284-7; reduced steric hindrance compared to benzyloxy analogs .

Key Research Findings

  • Antimicrobial Potency: The dichlorophenethylamino analog exhibits a MIC (Minimum Inhibitory Concentration) of 8 µg/mL against P. aeruginosa, outperforming many traditional antibiotics .
  • Structural Stability : Trityloxy-protected derivatives demonstrate enhanced stability in acidic conditions, making them suitable for multi-step syntheses .
  • Pharmacological Potential: Isopropylamino-substituted analogs (e.g., 1-[4-(benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol) are structurally analogous to β-blockers, suggesting unexplored therapeutic applications .

Q & A

Q. What are the recommended safety protocols for handling 1-(Benzyloxy)-3-phenoxypropan-2-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use EN 374-certified gloves (e.g., nitrile or neoprene) to prevent skin contact, as recommended for structurally similar benzyloxy compounds .
  • Respiratory Protection: In poorly ventilated areas, employ NIOSH-approved respirators to mitigate inhalation risks, following guidelines for ether derivatives .
  • Spill Management: Contain spills using inert absorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .
  • First Aid: For eye exposure, rinse immediately with water for 15 minutes and consult occupational health protocols for glycol ether analogs .

Q. How can researchers confirm the purity of 1-(Benzyloxy)-3-phenoxypropan-2-ol after synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with UV detection at 254 nm, referencing retention times from structurally related benzyloxy alcohols .
    • NMR Spectroscopy: Compare 1^1H and 13^13C spectra with published data for benzyloxy-propanol derivatives (e.g., δ 4.5–5.0 ppm for benzyloxy protons) .
  • Impurity Profiling: Employ mass spectrometry (LC-MS) to detect trace byproducts such as hydrolyzed phenoxypropanol derivatives, which are common in ether cleavage reactions .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of 1-(Benzyloxy)-3-phenoxypropan-2-ol while minimizing diastereomer formation?

Methodological Answer:

  • Stepwise Etherification:
    • Benzyl Protection: React propan-2-ol with benzyl chloride under basic conditions (K2_2CO3_3, DMF, 60°C) to form 1-benzyloxypropan-2-ol .
    • Phenoxy Coupling: Use Mitsunobu conditions (DIAD, PPh3_3) to introduce the phenoxy group, ensuring stereochemical control at the propan-2-ol center .
  • Catalytic Optimization: Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to suppress racemization, as validated for similar propanol derivatives .

Q. How can contradictory NMR and HPLC data for 1-(Benzyloxy)-3-phenoxypropan-2-ol be resolved?

Methodological Answer:

  • Data Reconciliation Workflow:
    • Dynamic NMR Studies: Perform variable-temperature 1^1H NMR to detect conformational equilibria (e.g., hindered rotation of benzyloxy groups) that may obscure peaks .
    • Co-injection with Authentic Standards: Spiking experiments with certified reference materials (e.g., impurities like 3-phenoxypropan-2-ol) can clarify retention time ambiguities .
    • DFT Calculations: Compare experimental 13^13C shifts with density functional theory-predicted values to validate assignments .

Q. What are the stability challenges of 1-(Benzyloxy)-3-phenoxypropan-2-ol under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Acidic Conditions: Monitor degradation at pH 2–4 (HCl, 37°C) via HPLC, noting hydrolysis to 3-phenoxypropan-2-ol and benzyl alcohol .
    • Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>120°C for benzyloxy ethers) .
  • Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to mitigate oxidative degradation, as recommended for benzyloxy-containing pharmaceuticals .

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